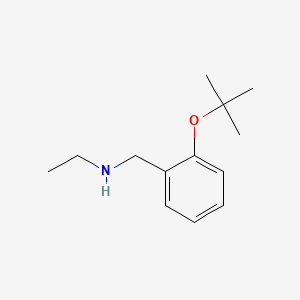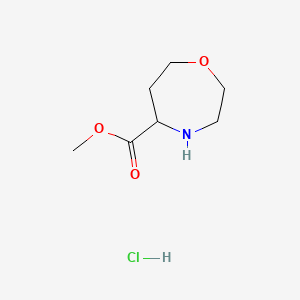
2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride is an organic compound that belongs to the class of aryl sulfonyl chlorides. It is characterized by the presence of two bromine atoms, two fluorine atoms, and a sulfonyl chloride group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,4-dibromo-3,5-difluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are conducted at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of exposure to hazardous chemicals.
化学反応の分析
Types of Reactions: 2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidative cleavage of the sulfonyl chloride group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
科学的研究の応用
2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonothioate linkages with amines, alcohols, and thiols, respectively. This reactivity is exploited in various chemical synthesis and modification processes.
類似化合物との比較
- 2,4-Difluorobenzenesulfonyl chloride
- 3,5-Difluorobenzenesulfonyl chloride
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Comparison: 2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 2,4-difluorobenzenesulfonyl chloride and 3,5-difluorobenzenesulfonyl chloride, the dibromo derivative exhibits higher reactivity and selectivity in substitution reactions. The presence of bromine atoms also enhances the compound’s ability to participate in halogen bonding interactions, making it a valuable building block in supramolecular chemistry.
特性
分子式 |
C6HBr2ClF2O2S |
|---|---|
分子量 |
370.39 g/mol |
IUPAC名 |
2,4-dibromo-3,5-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6HBr2ClF2O2S/c7-4-2(10)1-3(14(9,12)13)5(8)6(4)11/h1H |
InChIキー |
RVOLZARDNZBKJB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)Br)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)




![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)


![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)




